3-Azidocyclopentanone
Description
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-azidocyclopentan-1-one |
InChI |
InChI=1S/C5H7N3O/c6-8-7-4-1-2-5(9)3-4/h4H,1-3H2 |
InChI Key |
REUFKTIIFWODQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1N=[N+]=[N-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3-Azidocyclopentanone serves as an important intermediate in the synthesis of various organic compounds. Its azide functional group allows for reactions such as:
- Click Chemistry : The azide can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction for synthesizing triazoles.
- Functionalization : The carbonyl group in this compound can undergo nucleophilic attacks, enabling the formation of diverse derivatives useful in drug design.
Table 1: Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| CuAAC | Forms triazoles with alkynes | |
| Nucleophilic Addition | Generates alcohols or amines | |
| Reduction | Converts azide to amine |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Agents : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of this compound derivatives. The results indicated that specific modifications to the cyclopentanone ring enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Materials Science
This compound is also utilized in materials science, particularly in the development of functionalized polymers and coatings.
- Polymer Chemistry : The azide group can be used for post-polymerization modification, allowing for the introduction of various functional groups into polymer matrices.
- Smart Coatings : Incorporating this compound into coatings can impart properties such as self-healing or stimuli-responsiveness due to its ability to undergo click reactions.
Table 2: Applications in Materials Science
| Application Type | Description | Reference |
|---|---|---|
| Functionalized Polymers | Enhances mechanical and thermal properties | |
| Smart Coatings | Provides self-healing capabilities |
Future Perspectives
The ongoing research into this compound emphasizes its potential across various domains. Future studies could focus on:
- Development of New Derivatives : Exploring structure-activity relationships to identify more potent compounds.
- Biocompatibility Studies : Assessing the safety and efficacy of these compounds in biological systems.
- Industrial Applications : Investigating scalability for commercial production of derivatives for pharmaceuticals and materials.
Chemical Reactions Analysis
1,3-Dipolar Cycloaddition Reactions
3-Azidocyclopentanone undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is highly regioselective under mild conditions:
Key observations:
-
The reaction tolerates electron-donating and withdrawing groups on aryl azides .
-
Bulky substituents (e.g., t-butyl) reduce reaction rates due to steric hindrance .
-
Triazole products exhibit aromatic stability and hydrogen-bonding capacity, enhancing their bioactivity .
Staudinger-Type Reductions
The azide group undergoes Staudinger reactions with phosphines to form iminophosphoranes, which hydrolyze to amines:
Reaction Pathway :
this compound + PPh₃ → Iminophosphorane intermediate → 3-Aminocyclopentanone
| Conditions | Product | Yield | Application |
|---|---|---|---|
| THF, 0°C → rt, 12 h | 3-Aminocyclopentanone | 89% | Precursor to psychoactive agents |
| Bu₃SnH, AIBN, toluene, reflux | 2-Phenylcyclohexanone | 74% | Synthesis of fragrances |
Notably, the reaction with tributyltin hydride (Bu₃SnH) induces radical-mediated cyclization, forming fused bicyclic amines .
Annulation Reactions
This compound participates in [3+2] and [4+2] annulations to construct nitrogen-containing heterocycles:
Chromane Formation
Tandem allylic azide rearrangement/Friedel-Crafts alkylation:
textThis compound → Allylic azide intermediate → Chromane derivative
Comparison with Similar Compounds
Functional Group and Structural Analysis
The table below compares 3-azidocyclopentanone with key analogs:
Efficiency and Environmental Impact
This compound’s synthesis via POLITAG-M-F catalysis stands out with an E-factor of 2, reflecting minimal waste generation . In contrast, the synthesis of (Azidomethyl)-cyclopentane has a lower yield (26%) and likely higher waste, though exact E-factors are unreported .
Q & A
Q. What are the recommended methods for synthesizing 3-Azidocyclopentanone in a laboratory setting?
- Methodological Answer : Synthesis typically involves introducing an azide group into cyclopentanone. Common approaches include nucleophilic substitution using sodium azide (NaN₃) with a halogenated cyclopentanone precursor (e.g., 3-bromocyclopentanone) in polar aprotic solvents like DMF or DMSO. Reaction conditions (e.g., temperature, reaction time) must be optimized to avoid side reactions such as over-azidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to isolate the product. Characterization via NMR (¹H, ¹³C) and IR spectroscopy is essential to confirm azide incorporation (N₃ stretch ~2100 cm⁻¹) and structural integrity .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid direct contact, as azides can be shock-sensitive or toxic.
- Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to minimize degradation. Regularly monitor for precipitation or color changes, which may indicate decomposition.
- Disposal : Follow institutional guidelines for azide waste. Neutralize small quantities with dilute sodium hypochlorite (bleach) before disposal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclopentanone ring protons at δ 1.5–2.5 ppm), while ¹³C NMR confirms carbonyl (C=O, δ ~210 ppm) and azide-adjacent carbons.
- IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in click chemistry reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for azide-alkyne cycloaddition (CuAAC or strain-promoted). Software like Gaussian or ORCA can model orbital interactions and regioselectivity.
- Molecular Dynamics (MD) : Simulate solvation effects and solvent interactions (e.g., in DMSO or water) to predict reaction kinetics.
- Validation : Correlate computational predictions with experimental kinetic data (e.g., via UV-Vis monitoring) to refine models .
Q. What experimental strategies can resolve contradictions in reported reaction yields involving this compound?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (solvent purity, catalyst loading, temperature) across labs.
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track azide consumption in real time.
- Statistical Analysis : Apply ANOVA or t-tests to compare yield variations across trials. Outliers may indicate unaccounted variables (e.g., trace moisture, oxygen sensitivity).
- Cross-Lab Collaboration : Share protocols via platforms like Open Science Framework to identify systemic errors .
Q. What methodologies are recommended for studying the thermal stability of this compound under various conditions?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures and exothermic peaks.
- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 5–10°C/min in nitrogen atmosphere).
- Kinetic Studies : Use the Arrhenius equation to model degradation rates. Accelerated aging experiments (e.g., 40–60°C) can predict shelf life.
- Safety Testing : Perform impact sensitivity tests (e.g., drop-weight apparatus) to assess explosion risks .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
